N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine
Description
N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine is a heterocyclic organic compound featuring a bipyridine core (3,4'-linkage) substituted with a 3-chlorophenyl group via an amine moiety. Its synthesis likely involves coupling reactions between substituted pyridines, as inferred from analogous compounds (e.g., ).
Properties
CAS No. |
821784-35-4 |
|---|---|
Molecular Formula |
C16H12ClN3 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
InChI Key |
AVNPXNMPJXWMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3-chloroaniline with a bipyridine derivative under specific conditions. One common method involves the use of 2-(6’-(4-chlorophenyl)-3’-cyano-3,4’-bipyridin-2’-yloxy)acetohydrazide as a starting material . This intermediate can be further reacted with aromatic aldehydes and tosyl chloride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of bipyridine compounds exhibit promising anticancer properties. N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine has been synthesized and tested for its efficacy against various cancer cell lines. For example, studies have shown that this compound can inhibit the growth of specific cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Neuroprotective Effects
Recent studies have also explored the neuroprotective capabilities of this compound. It has been shown to modulate neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Materials Science Applications
Ligand in Coordination Chemistry
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized in the development of catalysts for organic reactions.
Table 2: Coordination Complexes Formed with this compound
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis in oxidation reactions |
| Ni(II) | Moderate | Hydrogenation processes |
| Co(II) | High | Electrocatalysis |
Case Studies
Case Study 1: Synthesis and Anticancer Activity
In a study published in Inorganic Chemistry, researchers synthesized this compound and evaluated its anticancer properties against various human cancer cell lines. The compound showed significant inhibition rates, particularly in HeLa cells, with an IC50 value indicating its potential as a therapeutic agent .
Case Study 2: Coordination Chemistry Applications
Another investigation focused on the use of this compound as a ligand for metal complexes. The study demonstrated that the resulting complexes exhibited enhanced catalytic activity in various organic transformations, showcasing the compound's utility in synthetic chemistry .
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The cytotoxic activity against cancer cells is believed to involve the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues with Bipyridine Cores
(a) 6-Methoxy-[3,4'-bipyridin]-5-amine (CAS 91041-36-0)
- Key Differences : Replaces the 3-chlorophenyl group with a methoxy (-OCH₃) substituent.
- Impact : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the chloro-substituted analogue. This could alter solubility or target affinity in drug design contexts .
(b) N-([3,4′-Bipyridin]-6-ylmethyl)-2-chloro-9-isopropyl-9H-purin-6-amine (16d, )
- Key Differences : Incorporates a purine ring system linked to the bipyridine via a methylene bridge.
- This highlights the importance of extended aromatic systems in enhancing bioactivity .
(c) 5-Amino-[3,4'-bipyridin]-6(1H)-one (CAS 60719-84-8)
- Key Differences : Features an oxo group at position 6, converting one pyridine ring into a pyridone.
Substituted Pyrimidines and Phthalimides
(a) 2-Chloro-5-Methyl-N-(3-nitrophenyl)pyrimidin-4-amine ()
- Key Differences : Pyrimidine core instead of bipyridine; nitro and chloro substituents.
- Impact : The nitro group increases electrophilicity, possibly enhancing reactivity in nucleophilic environments. However, nitro groups are often associated with toxicity, limiting therapeutic utility compared to chloro analogues .
(b) 3-Chloro-N-phenyl-phthalimide ()
- Key Differences : Phthalimide core with a chloro-phenyl group.
- Impact: Widely used in polymer synthesis due to its thermal stability. The absence of a bipyridine system reduces π-π interactions but improves monomer purity for industrial applications .
Positional Isomers and Linkage Variations
(a) 6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS 1269041-56-6)
- Key Differences : 3,3'-bipyridine linkage vs. 3,4'.
- Impact : Altered dihedral angles between pyridine rings may affect molecular conformation and binding pocket compatibility in target proteins .
Biological Activity
N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bipyridine structure with a chlorophenyl substituent. The presence of the pyridine rings contributes to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as a ligand that can bind to metal ions and form complexes. These complexes can influence various biochemical pathways, thereby affecting cellular processes. Specific interactions with receptors or enzymes may lead to therapeutic effects, particularly in antimicrobial and anticancer applications .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of microorganisms. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. In studies, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
- Antifungal Activity : Some derivatives have also displayed broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating potential for treating fungal infections .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. Studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). The incorporation of different substituents has been found to enhance their efficacy against these cell lines .
Table 1: Biological Activity Summary
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications. These modifications can significantly impact the biological activity of the compound:
- Substitution Reactions : Altering the chlorobenzyl group can enhance antimicrobial properties.
- Functional Group Modifications : Changing substituents on the bipyridine core has been shown to affect anticancer activity positively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
